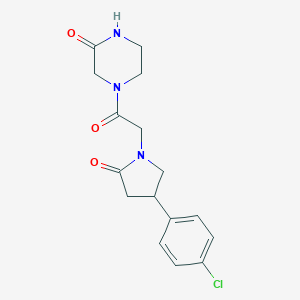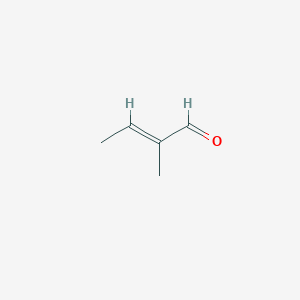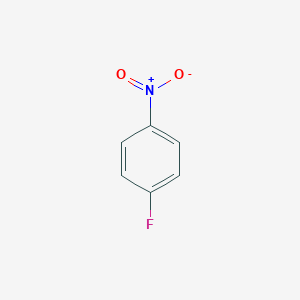
Cebaracetam
Vue d'ensemble
Description
Le cébaracetam est un composé chimique appartenant à la famille des racétams. Il s'agit d'un analogue chloré acétylé de la pipérazine substituée du phénylpiracetam. Le cébaracetam a suscité un intérêt pour ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles neurologiques tels que la maladie d'Alzheimer, la maladie de Parkinson et l'épilepsie .
Méthodes De Préparation
Le cébaracetam peut être synthétisé par diverses voies de synthèse. Une méthode courante implique la réaction de l'acide 4-chlorophénylacétique avec la pipérazine pour former un intermédiaire, qui est ensuite réagi avec la 2-oxopyrrolidine pour produire du cébaracetam. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le dichlorométhane et de catalyseurs tels que la triéthylamine .
Les méthodes de production industrielle du cébaracetam impliquent des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Le cébaracetam subit diverses réactions chimiques, notamment :
Oxydation : Le cébaracetam peut être oxydé pour former des oxydes correspondants. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : La réduction du cébaracetam peut être réalisée en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Substitution : Le cébaracetam peut subir des réactions de substitution, en particulier au niveau du cycle phényle chloré. .
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation produit généralement des oxydes, tandis que la réduction produit des dérivés réduits.
Applications de la recherche scientifique
Le cébaracetam a montré un potentiel dans diverses applications de recherche scientifique :
Chimie : Le cébaracetam est utilisé comme composé modèle dans les études impliquant les racétams et leurs dérivés. Il aide à comprendre les propriétés chimiques et la réactivité de cette classe de composés.
Biologie : En recherche biologique, le cébaracetam est étudié pour ses effets sur la libération de neurotransmetteurs et la neuroprotection.
Médecine : Les propriétés neuroprotectrices du cébaracetam en font un candidat pour le traitement de troubles neurologiques tels que la maladie d'Alzheimer, la maladie de Parkinson et l'épilepsie.
Industrie : Dans l'industrie pharmaceutique, le cébaracetam est utilisé dans le développement de nouveaux médicaments ciblant les troubles neurologiques.
Mécanisme d'action
Le mécanisme d'action exact du cébaracetam n'est pas entièrement compris. Il est connu pour moduler l'activité des récepteurs GABA-A, qui sont impliqués dans la régulation de la libération de neurotransmetteurs dans le cerveau. Le cébaracetam augmente également les niveaux de facteur neurotrophique dérivé du cerveau (BDNF), favorisant la croissance et la survie des neurones. De plus, il possède des propriétés antioxydantes qui aident à prévenir les dommages liés au stress oxydatif au cerveau.
Applications De Recherche Scientifique
Cebaracetam has shown potential in various scientific research applications:
Chemistry: this compound is used as a model compound in studies involving racetams and their derivatives. It helps in understanding the chemical properties and reactivity of this class of compounds.
Biology: In biological research, this compound is studied for its effects on neurotransmitter release and neuroprotection.
Medicine: this compound’s neuroprotective properties make it a candidate for the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting neurological disorders.
Mécanisme D'action
The exact mechanism of action of cebaracetam is not fully understood. it is known to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release in the brain. This compound also increases the levels of brain-derived neurotrophic factor (BDNF), promoting the growth and survival of neurons. Additionally, it has antioxidant properties that help prevent oxidative stress-related damage to the brain.
Comparaison Avec Des Composés Similaires
Le cébaracetam est similaire à d'autres racétams tels que le phénylpiracetam et le piracétam. Il est unique en raison de sa substitution de la pipérazine acétylée chlorée, qui lui confère des propriétés chimiques et biologiques distinctes. Comparé au phénylpiracetam, le cébaracetam a montré des effets neuroprotecteurs améliorés et un mécanisme d'action différent impliquant les récepteurs GABA-A et le BDNF .
Composés similaires
- Phénylpiracetam
- Piracétam
- Oxiracétam
- Aniracétam
Ces composés partagent une structure commune de pyrrolidone, mais diffèrent par leurs substituants, ce qui conduit à des variations dans leurs effets pharmacologiques et leurs applications .
Propriétés
Numéro CAS |
113957-09-8 |
|---|---|
Formule moléculaire |
C16H18ClN3O3 |
Poids moléculaire |
335.78 g/mol |
Nom IUPAC |
4-[2-[4-(4-chlorophenyl)-2-oxopyrrolidin-1-yl]acetyl]piperazin-2-one |
InChI |
InChI=1S/C16H18ClN3O3/c17-13-3-1-11(2-4-13)12-7-15(22)20(8-12)10-16(23)19-6-5-18-14(21)9-19/h1-4,12H,5-10H2,(H,18,21) |
Clé InChI |
QPKMIYNBZGPJAR-UHFFFAOYSA-N |
SMILES |
C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl |
Synonymes |
1-(4-(p-chlorophenyl)-2-oxopyrrolidin-1-ylacetyl)-3-oxopiperazine cebaracetam |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)













